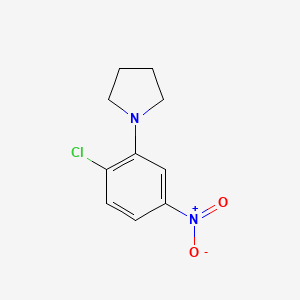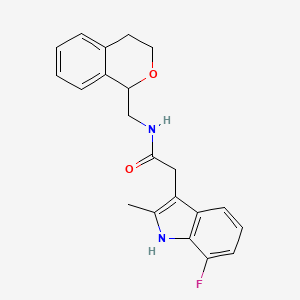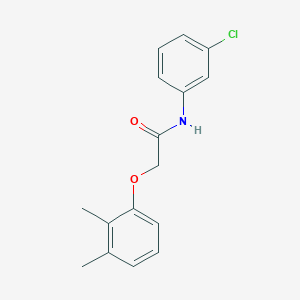
1-(2-chloro-5-nitrophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-chloro-5-nitrophenyl)pyrrolidine often involves condensation reactions and the interaction with aromatic aldehydes in specific conditions to yield various derivatives (Sibiryakova et al., 2006). Additionally, the synthesis pathways include multi-component reactions and the formation of pyrrolidine-2,3-dione derivatives from specific nitrophenyl-pyrroline precursors, highlighting the complex chemistry involved in accessing related structures (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of related compounds, such as derivatives of 1-(2-chloro-5-nitrophenyl)pyrrolidine, often features significant interactions, including hydrogen bonding and π-π stacking, which influence the crystal packing and stability of these molecules. X-ray diffraction analysis plays a crucial role in the unambiguous assignment of their structure, revealing detailed insights into their geometry and electronic environment (Tumosienė et al., 2019).
Chemical Reactions and Properties
Compounds structurally related to 1-(2-chloro-5-nitrophenyl)pyrrolidine exhibit a range of reactivity patterns, including condensation reactions and the ability to form various derivatives when reacted with different chemical agents. The presence of functional groups such as nitro, chloro, or pyrrolidine rings opens avenues for diverse chemical transformations, impacting their reactivity and potential applications (Fei, 2004).
Physical Properties Analysis
The physical properties of such compounds, including solubility, crystallinity, and thermal behavior, are directly influenced by their molecular structure. Techniques like powder X-ray diffraction (PXRD) and thermal analysis (TG/DTA) provide essential data for understanding these materials' stability and behavior under different conditions (Nirosha, Kalainathan, & Aravindan, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and conditions, are pivotal for synthesizing and modifying the 1-(2-chloro-5-nitrophenyl)pyrrolidine structure. Studies focusing on reactions such as nitration, sulfonation, and condensation elucidate the versatility and chemical richness of these molecules, offering insights into their potential utility in various applications (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Condensation Reactions
Research by Sibiryakova et al. (2006) delved into the condensation reactions at the methylene group of nitrophenyl-pyrrolinones, revealing methods for synthesizing pyrrolinium perchlorates through interactions with aromatic aldehydes. This work provides insight into synthetic pathways that could be relevant for derivatives of the specified compound (Sibiryakova et al., 2006).
Synthetic Routes for Antineoplastic Drugs
A facile synthetic route for antineoplastic drugs starting from related chemical structures was investigated by Cao et al. (2014), demonstrating a process that avoids unstable compounds, employs inexpensive reagents, and achieves high yield. This highlights the potential for using similar structures in drug synthesis (Cao et al., 2014).
Pyrrolo-imidazo[1,2-a]pyridine Scaffolds
Zhang et al. (2019) described a new strategy for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds, starting from the coupling between N-tosylhydrazones and chloro-nitroimidazo[1,2-a]pyridines. This method facilitates the creation of diverse molecular libraries, which could include derivatives of the specified compound (Zhang et al., 2019).
Propriétés
IUPAC Name |
1-(2-chloro-5-nitrophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-4-3-8(13(14)15)7-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXLUPFQQSKLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methyl-1-piperazinyl)acetyl]indoline](/img/structure/B5595186.png)
![4-[(diethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5595193.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5595194.png)
![N-[1-(2-pyrazinyl)-4-piperidinyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595202.png)
![methyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5595203.png)

![1-(2-aminoethyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595218.png)
![1-methyl-2-oxo-8-[4-(1H-pyrazol-1-yl)benzyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5595221.png)
![ethyl 4-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5595223.png)
![(1S*,5R*)-3-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5595227.png)
![N-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5595233.png)
![4-[(4-bromo-2-chlorophenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5595274.png)

